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Compound of Interest

3-Bromo-2-
Compound Name: ) o
(difluoromethoxy)pyridine

Cat. No.: B567009

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides comprehensive technical information on 3-Bromo-2-
(difluoromethoxy)pyridine, a key intermediate in modern medicinal chemistry. The document
details its physicochemical properties, outlines a detailed experimental protocol for the
synthesis of a structurally related compound, and illustrates its application in palladium-
catalyzed cross-coupling reactions.

Physicochemical Properties

3-Bromo-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative increasingly
utilized as a building block in the synthesis of complex organic molecules, particularly in the
pharmaceutical industry. Its structural features, including the reactive bromine atom and the
difluoromethoxy group, make it a versatile synthon. The difluoromethoxy moiety is of particular
interest as it can enhance metabolic stability and modulate the physicochemical properties of
parent molecules.

Table 1: Physicochemical Data for 3-Bromo-2-(difluoromethoxy)pyridine
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Property Value

Molecular Formula CeH4aBrF2NO

Molecular Weight 224.00 g/mol

CAS Number 1214345-30-8

Appearance Typically a colorless to pale yellow liquid or solid
Purity >97%

Synthesis Protocol

While a specific, published, step-by-step protocol for 3-Bromo-2-(difluoromethoxy)pyridine is
not readily available in the searched literature, the synthesis of a closely related isomer, 2-
Bromo-6-(difluoromethoxy)pyridine, provides a robust template. The following is a detailed
experimental protocol adapted from analogous syntheses of substituted bromopyridines. This
multi-step process involves bromination, oxidation, and subsequent functional group
manipulations.

Experimental Protocol: Synthesis of a Bromo-(difluoromethoxy)pyridine Derivative

This protocol is based on the synthesis of 2-bromo-6-(difluoromethoxy)pyridine and serves as a
representative example.

Step 1: Bromination of 2-Amino-6-methylpyridine

e In a 200 mL four-necked flask, add 25-30 mL of 45% concentrated hydrobromic acid.

e While stirring, add 5.0-5.2 g of 2-amino-6-methylpyridine.

o After complete dissolution, cool the mixture in an ice bath to between -15°C and -10°C.

e Slowly add 6.7-7.0 mL of Brz over a period of 30 minutes.

» Continue the reaction for 1.5 hours and then add 12-13 mL of a 0.123 mol/L NaNOz2 solution.

» After the addition, raise the temperature to 15°C and continue the reaction for 1-2 hours.
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Cool the mixture to -10°C and adjust the pH to 10 using a 10% sodium hydroxide solution.

Once the addition is complete, raise the temperature to 20-30°C, allow the layers to
separate, and extract the agueous phase with dichloromethane.

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate by
rotary evaporation to obtain 2-bromo-6-methylpyridine.

Step 2: Oxidation to 6-Bromopyridine-2-carboxylic acid

In a 200 mL four-necked flask, add 3.4-3.5 g of the prepared 2-bromo-6-methylpyridine and
60-65 mL of deionized water.

Heat the mixture to 80°C and add a total of 15-16 g of potassium permanganate in three

portions.

After reacting for 2-3 hours, cool the mixture to 20-30°C, filter, and wash the solid with
deionized water 3-5 times.

Combine the filtrate and washings, adjust the pH to 2-3 using 36% hydrochloric acid, and
collect the precipitated white solid.

Wash the solid with deionized water until the pH is 7.0.
Dry the product in a 60-80°C oven for 6-8 hours to obtain 6-bromopyridine-2-carboxylic acid.
Step 3: Formation of 6-Bromopyridine-2-carboxamide

e In a 200 mL four-necked flask fitted with a reflux condenser and an alkali liquid absorption
device, and under a nitrogen atmosphere, add 2.01-2.05 g of 6-bromo-2-pyridinecarboxylic
acid and 8-10 mL of SOCl-.

e Add 3-4 drops of dimethylformamide and allow the reaction to proceed for 1-2 hours.

o After the reaction, remove the solvent by vacuum distillation and dry the product under
vacuum for 6-8 hours to obtain 6-bromopyridine-2-carboxamide.
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Step 4: Final Difluoromethoxylation (lllustrative) Note: The introduction of the difluoromethoxy
group is a specialized reaction. A general procedure would involve reacting the corresponding
hydroxypyridine with a difluoromethylating agent under basic conditions. The following is an
illustrative final step.

e In a 250 mL three-necked flask, add 100-110 mL of dimethylformamide.

o Sequentially add the precursor bromopyridine amide, a suitable difluoromethylating agent,
and a copper catalyst.

o Heat the mixture to 125-130°C and stir vigorously for 3-4 hours.

 After the reaction, cool the mixture to 20-30°C and add 100-110 mL of deionized water.
¢ Adjust the pH to 3-4 using 15% hydrochloric acid and stir for 10-15 minutes.

« Filter the mixture and collect the filter cake.

e Dry the filter cake in a 60-80°C oven for 6-8 hours to obtain the final product.

Application in Suzuki-Miyaura Cross-Coupling

Bromo-pyridine derivatives are invaluable substrates in transition-metal catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of
modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom on the
pyridine ring of 3-Bromo-2-(difluoromethoxy)pyridine serves as an excellent leaving group,
allowing for the coupling with a wide range of boronic acids or esters to generate more
complex, functionalized molecules.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling
reaction utilizing a bromo-pyridine substrate.

Heat under Inert Cool and Quench Liquid-Liquid
Atmosphere (e.g., 80-110°C) (9., with water or NHACI) Extraction (e.g., EtOAC/Water)
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Click to download full resolution via product page
Caption: Suzuki Coupling Experimental Workflow.

This workflow highlights the key stages in the palladium-catalyzed coupling of 3-Bromo-2-
(difluoromethoxy)pyridine with an organoboron reagent, a common strategy in the synthesis
of pharmaceutical intermediates.

» To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-2-
(difluoromethoxy)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567009#3-bromo-2-difluoromethoxy-pyridine-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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